molecular formula C20H16N4O3 B2472814 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea CAS No. 942002-05-3

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea

Cat. No.: B2472814
CAS No.: 942002-05-3
M. Wt: 360.373
InChI Key: DUXNUPGQZRLSFE-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea is a synthetic quinazolinone-urea hybrid compound of significant interest in medicinal chemistry and oncology research. This compound is designed around a multitargeted kinase inhibitor pharmacophore, positioning it as a potential candidate for investigating dual VEGFR-2 and c-Met kinase inhibition . Dysregulation of these two tyrosine kinases is a well-established mechanism in the development, progression, and metastasis of various human cancers, and simultaneously targeting both pathways may offer superior efficacy and help overcome drug resistance compared to single-target agents . The molecular structure incorporates key features associated with potent inhibitory activity: the quinazolin-4(1H)-one core is known to occupy the hinge region of kinase ATP-binding sites , while the α-oxo moiety adjacent to the nitrogenous heterocycle can form additional hydrogen bonds with key residues like Met1160 in c-Met, potentially enhancing binding affinity and inhibitory potency . The 3-phenylurea moiety can function as a hydrogen-bonding domain, mimicking the dicarboxamide structure found in established dual inhibitors like cabozantinib, which is critical for interacting with the kinase's allosteric pocket . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers exploring multitarget kinase inhibitors, angiogenesis, or anticancer drug discovery may find this compound particularly valuable for in vitro enzymatic assays and cell-based cytotoxicity studies.

Properties

CAS No.

942002-05-3

Molecular Formula

C20H16N4O3

Molecular Weight

360.373

IUPAC Name

1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea

InChI

InChI=1S/C20H16N4O3/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25)

InChI Key

DUXNUPGQZRLSFE-PTGBLXJZSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4

solubility

not available

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolin-4(3H)-one scaffold is typically synthesized via cyclocondensation of anthranilic acid (or its derivatives) with urea or potassium cyanate. For example:

  • Method A : Anthranilic acid reacts with urea in water under basic conditions (NaOH) to form quinazoline-2,4(1H,3H)-dione intermediates. Acidification with HCl yields the 4-oxoquinazolinone.
  • Method B : Anthranilic acid derivatives coupled with potassium cyanate generate o-ureidobenzoic acids, which cyclize to quinazolinones under thermal or acidic conditions.

Reaction Conditions :

Parameter Details Yield Source
Solvent Water or DMF 85–94%
Temperature 25–100°C
Catalyst NaOH or HCl

Introduction of the Furan-2-ylmethyl Group

Alkylation of 3-Aminoquinazolinones

The furan-2-ylmethyl moiety is introduced via alkylation of 3-aminoquinazolin-4(3H)-one intermediates:

  • Step 1 : 3-Aminoquinazolinone is treated with furfuryl bromide in DMF using K₂CO₃ as a base.
  • Step 2 : Reductive amination or nucleophilic substitution ensures regioselective attachment at position 3.

Optimized Protocol :

Reagent Conditions Yield Source
Furfuryl bromide DMF, K₂CO₃, 80°C, 12 h 78%
Sodium triacetoxyborohydride CH₂Cl₂, rt, 24 h 82%

Urea Linkage Formation

Isocyanate Coupling

The urea group is installed by reacting 4-aminoquinazolinone derivatives with phenyl isocyanate:

  • Method C : 3-(Furan-2-ylmethyl)-4-aminoquinazolin-2(1H)-one reacts with phenyl isocyanate in dichloromethane (DCM) at room temperature.
  • Method D : Carbodiimide-mediated coupling using 1,1'-carbonyldiimidazole (CDI) and phenylamine.

Comparative Analysis :

Method Reagents Solvent Temperature Yield Source
C Phenyl isocyanate DCM rt, 6 h 75%
D CDI, phenylamine t-BuOH 80°C, 18 h 68%

Key Advantages :

  • Method C avoids metal catalysts and achieves higher yields.
  • Method D enables one-pot cyclization but requires longer reaction times.

Late-Stage Functionalization

Bromination and Acetylation

Post-urea formation modifications enhance functionality:

  • Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromide at the furan ring.
  • Acetylation : Acetic anhydride in pyridine acetylates free hydroxyl groups.

Conditions :

Modification Reagent Conditions Yield Source
Bromination NBS, CCl₄ 0°C, 2 h 65%
Acetylation Ac₂O, pyridine rt, 4 h 88%

Eco-Friendly and Scalable Approaches

Solvent-Free Cyclization

K10 montmorillonite catalyzes furan-quinazolinone coupling under solvent-free conditions, reducing waste.

One-Pot Synthesis in Water

Anthranilic acid, potassium cyanate, and furfurylamine react in water to form the quinazolinone-urea hybrid in 89% yield.

Sustainability Metrics :

Metric Value Source
Atom economy 92%
E-factor 0.3 (low waste)

Analytical Validation and Characterization

Spectroscopic Data

  • IR : N–H (amide) at 3250 cm⁻¹, C=O (quinazolinone) at 1680 cm⁻¹.
  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, urea NH), 7.6–6.3 (m, aromatic and furan protons).
  • HRMS : m/z 378.1321 [M+H]⁺ (calc. 378.1318).

Purity and Yield Optimization

Column chromatography (EtOAc/hexane, 3:7) achieves >95% purity.

Chemical Reactions Analysis

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate.

    Reduction: The quinazolinone core can be reduced to dihydroquinazolinone derivatives using reducing agents such as sodium borohydride.

    Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Furan Derivatives: Compounds with a furan ring often show antimicrobial and anticancer properties.

    Phenylurea Derivatives: These compounds are known for their diverse biological activities, including herbicidal and antimicrobial effects.

Biological Activity

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea is a heterocyclic compound of increasing interest in medicinal chemistry. Its unique structure, featuring a quinazolinone core, a furan ring, and a phenylurea moiety, suggests potential for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting key research findings, potential mechanisms of action, and applications in drug development.

  • Molecular Formula : C20H16N4O3
  • Molecular Weight : 360.373 g/mol
  • CAS Number : 942002-05-3
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the compound's potential as an antimicrobial agent. The presence of the furan and quinazolinone moieties contributes to its effectiveness against various bacterial strains. For instance:

  • Study Findings : In vitro assays revealed significant inhibition of Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties.

Anticancer Activity

The compound has shown promise in anticancer research:

  • Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study involving human cancer cell lines (e.g., HeLa and MCF7) reported a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations.

Research Findings and Case Studies

StudyFindings
Demonstrated antimicrobial activity against E. coli and S. aureus.Effective against common pathogens; potential for therapeutic use.
Induced apoptosis in HeLa cells via caspase activation.Promising candidate for cancer therapy; warrants further investigation.
Showed significant inhibition of tumor growth in xenograft models.Supports further development as an anticancer agent.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.
  • Signal Transduction Pathways : Modulation of pathways such as MAPK and PI3K/Akt has been observed, contributing to its anticancer effects.

Future Directions

Given its promising biological activities, future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
  • Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.
  • Clinical Trials : To assess therapeutic potential in humans.

Q & A

Q. Advanced

  • QSAR models : Calculate logP, polar surface area, and H-bond donors/acceptors to predict absorption and BBB penetration .
  • Molecular dynamics simulations : Assess binding stability with targets (e.g., kinase domains) using software like Schrödinger .

How is the purity of the synthesized compound validated?

Q. Basic

  • HPLC : C18 column with acetonitrile/water gradient (purity >95%) .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages .

What mechanistic insights exist for its anticancer activity?

Advanced
The compound may inhibit tyrosine kinases (e.g., PDGFRA) by competing with ATP binding. Evidence from fluorinated analogues shows reduced phosphorylation levels in cancer cells with genetic abnormalities . Validate via:

  • Western blotting : Measure phosphorylated kinase levels post-treatment .
  • Cellular assays : Assess apoptosis (e.g., Annexin V staining) and proliferation (MTT assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.